4-Bromo-2-(4-methoxyphenyl)thiophene
Description
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Structure
3D Structure
Properties
CAS No. |
353269-41-7 |
|---|---|
Molecular Formula |
C11H9BrOS |
Molecular Weight |
269.16g/mol |
IUPAC Name |
4-bromo-2-(4-methoxyphenyl)thiophene |
InChI |
InChI=1S/C11H9BrOS/c1-13-10-4-2-8(3-5-10)11-6-9(12)7-14-11/h2-7H,1H3 |
InChI Key |
ZZOXOAVROZWAJG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=CS2)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CS2)Br |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 4 Bromo 2 4 Methoxyphenyl Thiophene
Organic Electronics
Thiophene-containing polymers and small molecules are widely used as organic semiconductors in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The sulfur atom in the thiophene (B33073) ring contributes to the delocalization of π-electrons, which is essential for charge transport.
4-Bromo-2-(4-methoxyphenyl)thiophene can serve as a monomer or a building block for the synthesis of new organic electronic materials. The bromine atom can be utilized in polymerization reactions, such as Yamamoto or Grignard metathesis (GRIM) polymerization, to create conjugated polymers. The methoxyphenyl group can influence the solubility, morphology, and electronic properties of the resulting materials. For example, the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications often involves nickel and palladium-based catalytic systems with brominated thiophene monomers. rsc.org
Catalysis
While the primary role of this compound is as a substrate in catalytic reactions, the broader class of thiophene-containing ligands has been explored in coordination chemistry and catalysis. The sulfur atom of the thiophene ring can coordinate to metal centers, and by incorporating phosphine (B1218219) or other donor groups, thiophene-based ligands can be designed to influence the activity and selectivity of metal catalysts. The synthesis of related compounds often employs catalysts like bis[(1,1-dimethylethyl)phosphanyl]palladium.
Development of Novel Functional Materials
Polymer Synthesis
The ability to polymerize brominated thiophenes is a key route to producing polythiophenes, a class of conducting polymers with significant commercial and research interest. The properties of these polymers can be fine-tuned by the choice of substituents on the thiophene (B33073) ring. The methoxyphenyl group in this compound could impart desirable properties to the resulting polymer, such as improved processability and modified electronic characteristics. The synthesis of thiophene-based conjugated polymers often starts from brominated thiophene monomers. rsc.orgaau.edu.et
Synthesis of Dyes and Pigments
The extended π-conjugated systems that can be constructed from this compound are characteristic of organic dyes and pigments. By extending the conjugation through coupling reactions, it is possible to create molecules that absorb and emit light at specific wavelengths, making them suitable for applications in areas such as printing, coatings, and optoelectronic devices.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Tetrakis(triphenylphosphine)palladium(0) |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline |
| 4-bromo-2-methylaniline |
| 3-bromothiophene-2-carbaldehyde |
| 3-chloro-4-fluorobenzene boronic acid |
| Pd(PPh₃)₄ |
| K₃PO₄ |
| (4-methoxyphenyl)tributylstannane |
| 4-bromobenzo[b]thiophene |
| 2-bromo-6-fluorobenzaldehyde |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies
While established methods for synthesizing substituted thiophenes exist, future research is geared towards developing more efficient, sustainable, and regioselective strategies. The pursuit of novel synthetic methodologies for 4-Bromo-2-(4-methoxyphenyl)thiophene and its analogs is driven by the need for greener processes and access to complex molecular architectures.
Key areas of exploration include:
Metal-Free Approaches: To mitigate metal toxicity and promote green chemistry, metal-free synthesis methodologies are being investigated. nih.gov These can involve using elemental sulfur or potassium sulfide (B99878) as the sulfur source with starting materials like buta-1-enes or cyclopropyl (B3062369) compounds. nih.gov
Advanced Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Stille couplings, are fundamental for modifying thiophene (B33073) cores. researchgate.netresearchgate.net Future work will likely focus on developing catalysts that are more active and stable, allowing for lower catalyst loadings and milder reaction conditions, which is particularly important when dealing with halogenated compounds that can undergo side reactions. acs.org
Flow Chemistry: The implementation of continuous flow synthesis offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity.
Domino and Multicomponent Reactions (MCRs): Domino reactions, where a series of transformations occur in a single step without isolating intermediates, represent a highly efficient synthetic strategy. nih.gov MCRs, such as those combining aldehydes, activated methylene (B1212753) halides, and a sulfur source in an aqueous medium, offer a rapid and convergent route to highly substituted thiophenes. nih.gov
Advanced Spectroscopic Techniques for Dynamic Studies
Understanding the dynamic behavior, electronic properties, and intermolecular interactions of this compound is critical for its application in functional materials. Advanced spectroscopic techniques are poised to provide unprecedented insights.
Future research will likely leverage:
Time-Resolved Spectroscopy: Techniques like time-resolved laser-induced breakdown spectroscopy (LIBS) can be employed to study the transient species and kinetics involved in the formation or degradation of the compound, offering a deeper understanding of reaction mechanisms. mdpi.com
Surface-Enhanced Raman Spectroscopy (SERS): SERS can overcome the low sensitivity of conventional Raman spectroscopy, allowing for the study of the compound at very low concentrations or its interaction with metallic surfaces, which is crucial for applications in organic electronics and sensors. spectroscopyonline.com
Hyperspectral Imaging: The combination of spectroscopy and imaging, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) hyperspectral imaging, can provide spatially resolved chemical information. uts.edu.au This could be used to analyze the uniformity of thin films or composite materials containing this compound.
Two-Dimensional NMR Spectroscopy: Advanced 2D NMR techniques can elucidate complex structural features and intermolecular interactions, providing detailed information on the conformation and packing of derivative molecules in solution and the solid state.
Integration with Emerging Computational Paradigms (e.g., Machine Learning in Chemistry)
Computational chemistry and machine learning (ML) are rapidly transforming materials discovery and chemical research. bohrium.comresearchgate.net For thiophene derivatives, these paradigms offer powerful tools for predicting properties and guiding experimental efforts. nih.govbohrium.comresearchgate.net
Emerging applications include:
Property Prediction with Machine Learning: As demonstrated with other thiophene derivatives, ML and deep learning models can accurately predict key thermophysical properties, such as high-pressure density, based on molecular descriptors like critical temperature, pressure, and molecular weight. bohrium.comresearchgate.net Such models, particularly Light Gradient Boosting Machine (LightGBM) which has shown superior performance, could be trained to reliably predict the properties of this compound and its derivatives, accelerating material design. bohrium.com
Virtual Screening and Drug Design: Computational tools are instrumental in screening large virtual libraries of compounds for potential biological activity. nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models combined with ML can identify promising thiophene derivatives for specific therapeutic targets, such as anti-leishmanial agents. nih.gov This approach can save significant time and resources in the discovery of new drug candidates based on the this compound scaffold. nih.gov
Reaction Outcome Prediction: ML algorithms are being developed to predict the outcomes and optimal conditions for chemical reactions, including complex cross-coupling reactions. This can minimize the number of experiments needed to synthesize new derivatives.
Table 1: Performance of Machine Learning Models for Predicting Properties of Thiophene Derivatives This table summarizes the performance of various machine and deep learning models in predicting the high-pressure density of thiophene compounds, highlighting the potential for applying these techniques to this compound. bohrium.com
| Model | Average Absolute Percent Relative Error (AAPRE) | Root Mean Square Error (RMSE) | Coefficient of Determination (R²) |
| LightGBM | 0.0231 | 0.3499 | 0.9999 |
| Decision Tree (DT) | 0.0463 | 0.6139 | 0.9998 |
| AdaBoost-DT | 0.0416 | 0.5841 | 0.9998 |
| GBoost | 0.0337 | 0.4633 | 0.9999 |
| TabNet | 0.0449 | 0.5961 | 0.9998 |
| Deep Neural Network (DNN) | 0.0494 | 0.6558 | 0.9998 |
Design and Synthesis of Derivatives for Specific Materials Applications
The core structure of this compound is an ideal platform for creating a diverse range of derivatives tailored for specific high-performance applications. The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of various functional moieties.
Future research will focus on designing derivatives for:
Organic Electronics: Thiophene derivatives are cornerstones in the field of organic electronics, finding use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov By replacing the bromine atom with electron-donating or electron-withdrawing groups, the HOMO/LUMO energy levels of the molecule can be precisely tuned to optimize charge injection, transport, and emission properties for next-generation electronic devices.
Medicinal Chemistry: The thiophene nucleus is a privileged scaffold in medicinal chemistry. nih.gov Derivatives of this compound can be synthesized and screened for a variety of biological activities. For example, the synthesis of related bromophenyl quinoline (B57606) derivatives has yielded compounds with promising anticancer and antimicrobial properties. nih.govrsc.org
Advanced Polymers: The incorporation of this thiophene unit into conjugated polymers is a promising avenue for creating materials with novel optical and electronic properties. researchgate.net Polymerization via the reactive bromine site could lead to well-defined polymers for applications in sensors, photovoltaics, and advanced coatings.
Unexplored Reactivity Pathways and Mechanistic Studies
Beyond its common use in cross-coupling reactions, the this compound scaffold possesses reactivity pathways that remain largely unexplored. Investigating these reactions can unlock new synthetic possibilities and provide deeper mechanistic insight.
Key areas for future investigation include:
Oxidation of the Thiophene Ring: The oxidation of brominated thiophenes can lead to the formation of thiophene S,S-dioxides. rsc.org These oxidized species are highly reactive dienes that can undergo Diels-Alder cycloaddition reactions. rsc.orgresearchgate.net Studying the oxidation of this compound and the subsequent reactivity of the resulting sulfone could provide a novel route to complex polycyclic aromatic systems. The substitution pattern on the thiophene ring significantly influences whether the sulfone can be isolated or if it dimerizes in situ. rsc.org
Mechanistic Studies of Cross-Coupling Reactions: While widely used, the mechanisms of cross-coupling reactions with halogenated thiophenes can be complex. Competing reactions, such as Miyaura borylation, can lower the efficiency of desired transformations. acs.org Detailed mechanistic studies using both experimental and computational methods are needed to better understand these competing pathways, allowing for the rational optimization of reaction conditions to improve yields and selectivity.
Photochemical Reactivity: The response of this compound to light is another area ripe for exploration. Photochemical reactions could lead to novel transformations, such as C-Br bond cleavage, cyclizations, or rearrangements, opening up new synthetic routes that are not accessible under thermal conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
